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Compound of Interest

Compound Name: (-)-Isolongifolol

Cat. No.: B075120 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(-)-Isolongifolol, a sesquiterpene alcohol with the CAS number 1139-17-9, is a natural product

derivative of significant interest due to its unique tricyclic carbon skeleton. This technical guide

provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic

data, and potential biological activities. While research on (-)-Isolongifolol itself is limited, this

document compiles available information and draws parallels from related sesquiterpenoid

compounds to offer a thorough resource for researchers and drug development professionals.

Physicochemical Properties
(-)-Isolongifolol is a white solid at room temperature. Its chemical and physical properties are

summarized in the table below, compiled from various sources. These properties are crucial for

its handling, formulation, and analysis.
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Property Value Source(s)

Molecular Formula C₁₅H₂₆O [1][2]

Molecular Weight 222.37 g/mol [1][2]

Melting Point 113-114 °C [1]

Boiling Point 300.9 °C at 760 mmHg [1]

Density 0.971 g/cm³ [1]

Flash Point 139.6 °C [1]

Vapor Pressure 0.000107 mmHg at 25°C [1]

Refractive Index 1.497 [1]

LogP (Octanol/Water) 3.467 (Predicted) [1]

pKa 14.94 ± 0.10 (Predicted) [1]

EINECS Number 214-518-1 [2]

Synthesis of (-)-Isolongifolol
The synthesis of (-)-Isolongifolol typically starts from the readily available natural product (+)-

longifolene, which is first isomerized to (-)-isolongifolene. The subsequent conversion of (-)-

isolongifolene to (-)-Isolongifolol is achieved through a hydroboration-oxidation reaction.

Isomerization of (+)-Longifolene to (-)-Isolongifolene
The acid-catalyzed rearrangement of (+)-longifolene yields (-)-isolongifolene. Various catalysts

can be employed for this isomerization.

Experimental Workflow for Isolongifolene Synthesis:
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Caption: General workflow for the synthesis of (-)-isolongifolene from (+)-longifolene.

Detailed Experimental Protocol (Representative): A detailed protocol for the synthesis of

isolongifolene from longifolene using a solid super acid catalyst has been described. In a

typical procedure, longifolene is heated with a pre-activated nanocrystalline sulfated zirconia

catalyst.

Reaction Setup: A two-necked round-bottom flask equipped with a magnetic stirrer,

condenser, and temperature controller is charged with longifolene.

Catalyst Addition: The pre-activated solid super acid catalyst (e.g., 10% w/w of longifolene) is

added to the flask.

Reaction Conditions: The reaction mixture is heated to 140 °C with continuous stirring.

Monitoring: The progress of the reaction is monitored by gas chromatography (GC).

Work-up and Purification: After completion, the catalyst is removed by filtration. The resulting

(-)-isolongifolene can be purified by fractional distillation under reduced pressure. A reported

conversion of longifolene was 92% with 100% selectivity for isolongifolene after 2 hours.[3]

Hydroboration-Oxidation of (-)-Isolongifolene to (-)-
Isolongifolol
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The conversion of the alkene (-)-isolongifolene to the primary alcohol (-)-Isolongifolol is
achieved via a hydroboration-oxidation reaction. This two-step process involves the addition of

a borane reagent across the double bond, followed by oxidation.

Reaction Scheme:

(-)-Isolongifolene

(-)-Isolongifolol

Hydroboration-Oxidation

1. BH₃•THF

2. H₂O₂, NaOH

Click to download full resolution via product page

Caption: Hydroboration-oxidation of (-)-isolongifolene to (-)-Isolongifolol.

Detailed Experimental Protocol (General Procedure): A specific experimental protocol for the

hydroboration-oxidation of (-)-isolongifolene is not readily available in the searched literature.

However, a general procedure for this reaction on alkenes can be adapted.

Hydroboration Step:

To a solution of (-)-isolongifolene in anhydrous tetrahydrofuran (THF) under a nitrogen

atmosphere at 0 °C, a solution of borane-tetrahydrofuran complex (BH₃•THF) is added

dropwise.

The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to

room temperature to ensure complete reaction.

Oxidation Step:

The reaction mixture is cooled to 0 °C, and an aqueous solution of sodium hydroxide is

added, followed by the slow, dropwise addition of hydrogen peroxide (30% solution).
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The mixture is then stirred at room temperature for several hours.

Work-up and Purification:

The aqueous layer is separated, and the organic layer is washed with brine, dried over

anhydrous sodium sulfate, and concentrated under reduced pressure.

The crude (-)-Isolongifolol can be purified by column chromatography on silica gel or by

recrystallization.

Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of (-)-
Isolongifolol.

Mass Spectrometry (MS)
The mass spectrum of (-)-Isolongifolol is available through the NIST WebBook. The

fragmentation pattern is characteristic of a sesquiterpene alcohol.

Key Fragmentation Pathways for Sesquiterpene Alcohols:

Loss of Water (M-18): A common fragmentation pathway for alcohols is the elimination of a

water molecule from the molecular ion.

α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can occur.

Retro-Diels-Alder reactions and other complex rearrangements: Characteristic of the

complex polycyclic structure.

The mass spectrum of (-)-Isolongifolol would be expected to show a molecular ion peak (M⁺)

at m/z 222, although it may be weak. Prominent fragment ions would likely be observed

corresponding to the loss of water (m/z 204), and other fragments resulting from the cleavage

of the tricyclic skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Detailed experimental ¹H and ¹³C NMR data with complete assignments for (-)-Isolongifolol
are not readily available in the searched literature. However, based on the known structure,

expected chemical shifts can be predicted.

Expected ¹H NMR (CDCl₃) Features:

Methyl protons: Several singlets in the region of δ 0.8-1.2 ppm.

Methylene and methine protons of the cyclic system: A complex series of multiplets in the

upfield region (δ 1.0-2.5 ppm).

Hydroxymethyl protons (-CH₂OH): A pair of doublets or a multiplet in the region of δ 3.4-3.8

ppm, showing coupling to the adjacent methine proton.

Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is concentration-

dependent.

Expected ¹³C NMR (CDCl₃) Features:

Methyl carbons: Signals in the aliphatic region (δ 15-30 ppm).

Methylene and methine carbons: Numerous signals in the range of δ 20-55 ppm.

Quaternary carbons: Signals in the region of δ 30-50 ppm.

Hydroxymethyl carbon (-CH₂OH): A signal in the region of δ 60-70 ppm.

Carbon bearing the hydroxymethyl group: A signal around δ 40-50 ppm.

Infrared (IR) Spectroscopy
A complete experimental IR spectrum of (-)-Isolongifolol is not available in the searched

literature. However, the characteristic absorption bands can be predicted based on its

functional groups.

Expected IR Absorption Bands (KBr pellet):
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O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹,

characteristic of the hydroxyl group.

C-H stretch (aliphatic): Multiple sharp absorption bands just below 3000 cm⁻¹ (typically 2850-

2960 cm⁻¹).

C-H bend: Absorption bands in the region of 1350-1470 cm⁻¹.

C-O stretch (primary alcohol): A strong absorption band in the region of 1000-1085 cm⁻¹.

Fingerprint region: A complex pattern of bands below 1500 cm⁻¹ which is unique to the

molecule.

Biological Activity and Mechanism of Action
While specific studies on the biological activities of (-)-Isolongifolol are scarce, research on

other sesquiterpenoids provides a basis for predicting its potential pharmacological effects.

Sesquiterpenoids are known to possess a wide range of biological activities, including anti-

inflammatory, antimicrobial, and cytotoxic properties.

Potential Anti-inflammatory Activity
Many sesquiterpenoids exert anti-inflammatory effects by modulating key signaling pathways

involved in the inflammatory response.

Potential Signaling Pathways Modulated by Sesquiterpenoids:
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Caption: Potential anti-inflammatory mechanism of (-)-Isolongifolol via inhibition of NF-κB and

MAPK pathways.

Experimental Protocols for Anti-inflammatory Assays (General):
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Cell Culture: Murine macrophage cell line RAW 264.7 is commonly used. Cells are cultured

in appropriate media and conditions.

Nitric Oxide (NO) Production Assay:

Cells are pre-treated with various concentrations of (-)-Isolongifolol for 1 hour.

Inflammation is induced by lipopolysaccharide (LPS).

After 24 hours, the concentration of nitrite (a stable product of NO) in the culture

supernatant is measured using the Griess reagent. The IC₅₀ value is calculated.

Cytokine Production Assay (ELISA):

Cells are treated as described above.

The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture

supernatant are quantified using specific ELISA kits.

Western Blot Analysis:

To investigate the effect on signaling pathways, cells are treated with (-)-Isolongifolol and

stimulated with LPS for shorter time points.

Cell lysates are prepared, and the protein expression levels of total and phosphorylated

forms of key signaling proteins (e.g., IκBα, p65 subunit of NF-κB, p38, ERK, JNK) are

determined by Western blotting using specific antibodies.

Potential Antimicrobial Activity
Many sesquiterpenoids exhibit activity against a range of bacteria and fungi.

Experimental Protocols for Antimicrobial Assays (General):

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus,

Escherichia coli) and fungi (e.g., Candida albicans) are used.

Minimum Inhibitory Concentration (MIC) Determination:
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The broth microdilution method is a standard technique.

Serial dilutions of (-)-Isolongifolol are prepared in a 96-well microtiter plate containing the

appropriate growth medium.

Each well is inoculated with a standardized suspension of the microorganism.

The plates are incubated, and the MIC is determined as the lowest concentration of the

compound that visibly inhibits microbial growth.[4]

Potential Cytotoxic Activity
The cytotoxic potential of (-)-Isolongifolol against various cancer cell lines could be evaluated.

Experimental Protocols for Cytotoxicity Assays (General):

Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 -

colon) and a non-cancerous cell line (for selectivity) are used.

MTT Assay:

Cells are seeded in 96-well plates and allowed to attach overnight.

Cells are treated with various concentrations of (-)-Isolongifolol for a specified period

(e.g., 24, 48, or 72 hours).

MTT reagent is added to each well, which is converted to formazan by viable cells.

The formazan crystals are dissolved, and the absorbance is measured to determine cell

viability. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.

Crystallographic Data
As of the latest searches, there is no publicly available crystallographic data for (-)-
Isolongifolol in the Cambridge Structural Database (CSD) or other crystallographic databases.

Obtaining a single crystal and performing X-ray diffraction analysis would be necessary to

definitively determine its three-dimensional structure in the solid state.
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Conclusion
(-)-Isolongifolol is a structurally interesting sesquiterpene alcohol whose full potential is yet to

be explored. This technical guide consolidates the currently available information on its

physicochemical properties, synthesis, and spectroscopic characteristics. While direct

biological data is limited, the broader class of sesquiterpenoids suggests promising avenues for

future research, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer

activities. The detailed experimental protocols and workflows provided herein are intended to

serve as a valuable resource for researchers initiating studies on this compound, facilitating

further investigation into its chemical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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